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Cat. No.: B192452

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous
production of strictosidine, a key precursor to numerous valuable monoterpene indole
alkaloids (MIAs), in the yeast Saccharomyces cerevisiae. By leveraging yeast as a microbial
chassis, researchers can overcome the limitations of sourcing strictosidine from its native
plant sources, enabling a more stable and scalable supply for pharmaceutical research and
development.

Introduction

Monoterpene indole alkaloids represent a diverse class of plant-derived natural products with
significant therapeutic applications, including anticancer agents like vincristine and vinblastine.
[1][2][3] The biosynthesis of all MIAs proceeds through the common intermediate,
strictosidine.[1][2][3] However, the low abundance of these compounds in plants poses a
significant challenge for their large-scale production.[4][5][6] Metabolic engineering of
Saccharomyces cerevisiae offers a promising alternative for the sustainable and cost-effective
production of strictosidine.[1][5][7] This has been achieved by reconstructing the complex,
multi-enzyme biosynthetic pathway from plants in yeast.[1][7]

Early efforts in engineering yeast for de novo strictosidine production resulted in modest titers
of approximately 0.5 mg/L.[7] These initial strains required the introduction of over twenty
genetic modifications, including the eleven enzymes of the strictosidine pathway from
Catharanthus roseus, and additional genes to enhance precursor supply.[1][7] Subsequent
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research has focused on optimizing the pathway through various metabolic engineering
strategies, leading to significant improvements in production titers.[7][8] Key optimization
strategies include the fine-tuning of enzyme expression, particularly for challenging cytochrome
P450 enzymes, and decoupling cell growth from production phases.[5][7] These advanced
approaches have boosted strictosidine titers to as high as 50 mg/L, and even up to 843 mg/L
in fed-batch cultivations, demonstrating the potential of yeast as a robust platform for MIA
production.[6][7][9]

Data Presentation
Table 1: Key Enzymes for Heterologous Strictosidine
Biosynthesis in Yeast
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Enzyme
Abbreviation

Full Enzyme Name

Function

Source Organism

Converts geranyl

GES Geraniol Synthase pyrophosphate (GPP) Catharanthus roseus
to geraniol.
] Hydroxylates geraniol.
Geraniol 8-
G8H A cytochrome P450 Catharanthus roseus
hydroxylase
enzyme.
8-hydroxygeraniol Oxidizes 8-
GOR ) ) Catharanthus roseus
oxidoreductase hydroxygeraniol.
Catalyzes the
ISY Iridoid Synthase cyclization to form the ~ Catharanthus roseus
iridoid scaffold.
Oxidizes the iridoid
o _ intermediate. A
10 Iridoid Oxidase Catharanthus roseus
cytochrome P450
enzyme.
7-deoxyloganetic acid Glucosylates 7-
7DLGT ] ] Catharanthus roseus
glucosyltransferase deoxyloganetic acid.
Hydroxylates 7-
7-deoxyloganic acid deoxyloganic acid. A
7DLH Catharanthus roseus
hydroxylase cytochrome P450
enzyme.
Loganic acid O- Methylates loganic
LAMT ) ] Catharanthus roseus
methyltransferase acid to form loganin.
Catalyzes the
oxidative ring-opening
) of loganin to form
SLS Secologanin Synthase Catharanthus roseus

secologanin. A
cytochrome P450

enzyme.
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Condenses

secologanin and

STR Strictosidine Synthase i Catharanthus roseus
tryptamine to form
strictosidine.
Tryptophan Converts tryptophan
TDC yPIop .yp P Catharanthus roseus
Decarboxylase to tryptamine.

Cytochrome P450

Reductase

CPR

Electron donor for
Catharanthus roseus
P450 enzymes.

CYB5 Cytochrome b5

Accessory protein for
Catharanthus roseus
P450 enzymes.

Table 2: Summary of Reported Strictosidine Production

in Engineered S. cerevisiae
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Strain Key Genetic Cultivation Strictosidine
o o ) Reference
Description Modifications Method Titer (mgl/L)
Integration of 14
MIA pathway
genes, 7
- additional genes
Initial de novo
) ) for secondary Batch culture ~0.5 [1]
production strain _
metabolism
enhancement,
and 3 gene
deletions.
Optimized
expression of
o ) Fed-batch
Optimized strain P450s and _
) culture with
with P450 and accessory )
geraniol and ~50 [416171
accessory enzymes (CPR, ]
_ tryptamine
enzyme tuning CYB5), use of ]
) ) feeding
auto-inducible
promoters.
Introduction of a
membrane
High-titer strain steroid binding
with precursor protein and a
Batch culture 398 9]
pathway second copy of a
optimization mutant farnesyl
pyrophosphate
synthase gene.
Further
Fed-batch o
o ] optimization of Fed-batch
optimized high- ] ) 843 [9]
) ) the high-titer culture
titer strain )
strain.
Experimental Protocols
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Protocol 1: Yeast Strain Engineering for Strictosidine
Production

This protocol outlines the general steps for introducing the strictosidine biosynthetic pathway
genes into S. cerevisiae.

1. Plasmid Construction: a. Obtain codon-optimized synthetic DNA for each of the pathway
genes (see Table 1) for expression in yeast. b. Clone each gene into a yeast expression vector
under the control of a suitable promoter (e.g., strong constitutive promoters like TDH3, TEF1,
or inducible promoters). Use a combination of high-copy (2u) and low-copy (CEN/ARS)
plasmids for different pathway segments to balance enzyme expression. For P450 enzymes,
co-expression with a cytochrome P450 reductase (CPR) is crucial for activity.[7][10] c. For
stable long-term production, integrate the expression cassettes into the yeast genome using
homologous recombination.

2. Yeast Transformation (Lithium Acetate Method): a. Inoculate a single colony of the desired S.
cerevisiae strain (e.g., CEN.PK2-1C) into 5 mL of YPD medium and grow overnight at 30°C
with shaking. b. The next day, inoculate 50 mL of YPD to a starting OD600 of ~0.2 and grow to
an ODG600 of 0.8-1.0. c. Harvest the cells by centrifugation at 3000 x g for 5 minutes. d. Wash
the cells with 25 mL of sterile water and centrifuge again. e. Resuspend the cell pellet in 1 mL
of 100 mM Lithium Acetate (LiAc) and transfer to a microfuge tube. f. Pellet the cells and
resuspend in 400 pyL of 100 mM LiAc. g. For each transformation, mix 50 uL of the yeast cell
suspension with:

e 240 pL of 50% (w/v) PEG 3350

e 36 uL of 1 M LiAc

e 10 pL of single-stranded carrier DNA (10 mg/mL, boiled and chilled)

e 1-5 ug of plasmid DNA or linearized integration cassette

o Make up the final volume to 360 pL with sterile water. h. Vortex the mixture vigorously and
incubate at 30°C for 30 minutes. i. Heat shock the cells at 42°C for 15-20 minutes. j. Pellet
the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of sterile water.
k. Plate 100-200 uL of the cell suspension onto appropriate selective agar plates. I. Incubate
the plates at 30°C for 2-4 days until colonies appear. m. Verify successful transformants by
colony PCR and subsequent sequencing.
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Protocol 2: Yeast Cultivation and Induction of
Strictosidine Production

1. Seed Culture Preparation: a. Inoculate a single colony of the engineered yeast strain into 5
mL of appropriate selective synthetic complete (SC) medium. b. Grow overnight at 30°C with
vigorous shaking (250 rpm).

2. Production Culture: a. Inoculate a larger volume of production medium (e.g., 50 mL of SC
medium in a 250 mL flask) with the overnight seed culture to a starting OD600 of ~0.1. b. If
using inducible promoters, grow the culture in a suitable medium until the desired cell density is
reached (e.g., mid-log phase, OD600 of 1.0-2.0). Then, add the inducing agent (e.g., galactose
for GAL promoters). c. For fed-batch production, supplement the culture with feeding solutions
containing geraniol and tryptamine at specific time points. A common starting concentration for
feeding is 1 mM of each precursor.[7] d. Continue to incubate the production culture at 30°C
with shaking for 48-96 hours.

Protocol 3: Extraction of Strictosidine from Yeast
Culture

1. Sample Preparation: a. Take a 1 mL aliquot of the yeast culture. b. Centrifuge at 13,000 x g
for 2 minutes to pellet the cells. c. The supernatant can be analyzed for secreted strictosidine,
and the cell pellet for intracellular product. For total production, proceed with the whole culture.

2. Extraction: a. To 200 uL of whole yeast culture, add 200 L of acetone.[7] b. Vortex
vigorously for 30 seconds to ensure cell lysis and extraction of metabolites.[7] c. Centrifuge at
maximum speed for 10 minutes to pellet cell debris.[7] d. Carefully transfer the supernatant to a
clean microfuge tube. e. Add an equal volume of water to the supernatant to dilute the sample.
[7] f. Filter the diluted extract through a 0.22 um syringe filter before analysis.

Protocol 4: Quantification of Strictosidine by LC-MS

1. Instrumentation: a. A high-performance liquid chromatography (HPLC) system coupled to a
mass spectrometer (MS) is required. A common setup is a C18 reverse-phase column.[7]

2. Chromatographic Conditions (Example):

¢ Column: Phenomenex Kinetex C18, 1.7 um, 100 A, 2.1 x 100 mm.[7]
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» Mobile Phase A: Water with 0.1% formic acid.

» Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 10-15
minutes).

e Flow Rate: 0.3 mL/min.

« Injection Volume: 5-10 pL.

3. Mass Spectrometry Conditions: a. Operate the mass spectrometer in positive electrospray
ionization (ESI+) mode. b. Monitor for the protonated molecular ion of strictosidine ([M+H]*) at
m/z 531.2. c. For confirmation, perform MS/MS fragmentation of the parent ion and compare
the fragmentation pattern to that of an authentic strictosidine standard.[7]

4. Quantification: a. Prepare a standard curve using a serial dilution of a purified strictosidine
standard of known concentration. b. Integrate the peak area of the strictosidine peak in the
extracted ion chromatogram (EIC) for both the standards and the samples. c. Calculate the
concentration of strictosidine in the samples by interpolating their peak areas on the standard
curve.

Mandatory Visualizations

eeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeee 7-Deoxyloganic Acid

? = g I ey S pvwe—y [ oo . ] s [

Click to download full resolution via product page

Caption: Strictosidine biosynthetic pathway engineered in yeast.
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Caption: General experimental workflow for strictosidine production.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b192452?utm_src=pdf-body-img
https://www.benchchem.com/product/b192452?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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